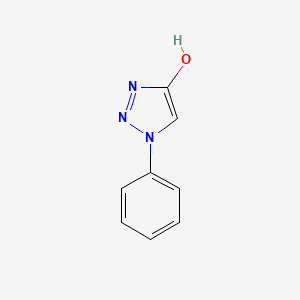

1-phenyl-1H-1,2,3-triazol-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenyltriazol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-8-6-11(10-9-8)7-4-2-1-3-5-7/h1-6,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEMHTSFDJVQSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427865 |

Source

|

| Record name | 1-phenyl-1H-1,2,3-triazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90004-10-7 |

Source

|

| Record name | 1-phenyl-1H-1,2,3-triazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

history and discovery of 1,2,3-triazole synthesis

**A Comprehensive Technical Guide to the

History and Discovery of 1,2,3-Triazole Synthesis**

Abstract

The 1,2,3-triazole core is a foundational structural motif in modern chemistry, with profound implications for drug discovery, materials science, and bioconjugation. Its ascent from a niche heterocyclic curiosity to a cornerstone of molecular assembly is a compelling narrative of scientific inquiry, serendipity, and the relentless pursuit of chemical perfection. This in-depth technical guide provides a comprehensive exploration of the . It is meticulously crafted for researchers, scientists, and drug development professionals who require a deep, actionable understanding of the core synthetic methodologies, their historical evolution, and their practical application. This guide dissects the seminal contributions that have shaped the field, from early exploratory syntheses to the revolutionary advent of "click chemistry." Detailed experimental protocols, comparative data, and mechanistic visualizations are provided to bridge theoretical knowledge with practical implementation.

Foundational & Exploratory Syntheses: The Pre-Huisgen Era

While the first synthesis of a 1,2,3-triazole derivative was reported in the late 19th century, the field remained relatively specialized for several decades.[1] Early methodologies often necessitated forcing reaction conditions, which led to modest yields and a lack of regiocontrol, producing mixtures of products.[2] Beyond cycloaddition reactions, historical methods for synthesizing 1,2,3-triazoles included the intramolecular cyclization of bis-hydrazones or semicarbazides, as well as rearrangements of other heterocyclic systems.[1]

The Huisgen 1,3-Dipolar Cycloaddition: A Paradigm Shift

The landscape of heterocyclic chemistry was irrevocably altered in the 1960s through the pioneering work of Rolf Huisgen.[3][4][5] His systematic investigation into the reaction of 1,3-dipoles with dipolarophiles established a powerful and general methodology for the synthesis of five-membered heterocycles.[3][4] The reaction between an azide (a 1,3-dipole) and an alkyne (a dipolarophile) to form a 1,2,3-triazole is a cornerstone of this work, often referred to as the Huisgen cycloaddition.[3]

Mechanism of the Huisgen Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a concerted, pericyclic reaction.[6] It involves the participation of 4π-electrons from the 1,3-dipole and 2π-electrons from the dipolarophile in a thermally allowed [4π + 2π] cycloaddition.[6] This concerted mechanism is supported by the high degree of stereospecificity observed in the reaction; the stereochemistry of the dipolarophile is retained in the product.[3]

A significant drawback of the thermal Huisgen cycloaddition is the lack of regioselectivity when using unsymmetrical alkynes. This typically results in a mixture of 1,4- and 1,5-disubstituted regioisomers, which often require tedious separation.[2][7] The reaction also generally requires elevated temperatures and long reaction times.[2][7]

Diagram: Huisgen 1,3-Dipolar Cycloaddition

Caption: The concerted mechanism of the thermal Huisgen cycloaddition.

The Dawn of "Click Chemistry": Catalysis and Regiocontrol

The limitations of the thermal Huisgen cycloaddition spurred the search for more efficient and selective methods. The early 2000s witnessed a monumental breakthrough with the independent reports from the laboratories of Morten Meldal and K. Barry Sharpless on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[7] This reaction became the archetypal "click" reaction, a set of criteria for reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts.[5]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The introduction of a copper(I) catalyst dramatically accelerates the reaction rate and, crucially, provides exquisite regiocontrol, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[7] The reaction proceeds under mild, often aqueous, conditions and tolerates a vast array of functional groups, making it exceptionally versatile.[5]

Mechanism of CuAAC: The currently accepted mechanism involves the formation of a copper acetylide intermediate. The azide then coordinates to the copper center, followed by a cyclization and subsequent protonolysis to release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.

Diagram: Catalytic Cycle of CuAAC

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Complementary to the CuAAC reaction, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides exclusive access to the 1,5-disubstituted 1,2,3-triazole regioisomer.[7] Unlike CuAAC, which is generally limited to terminal alkynes, RuAAC can also accommodate internal alkynes.[7] The proposed mechanism for RuAAC involves the formation of a ruthenacycle intermediate through oxidative coupling of the alkyne and azide.[7]

Comparative Data of Azide-Alkyne Cycloaddition Reactions

| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

| Regioselectivity | Mixture of 1,4 and 1,5 isomers | Exclusively 1,4 isomer | Exclusively 1,5 isomer |

| Reaction Conditions | High temperature | Mild, often aqueous | Mild |

| Reaction Rate | Slow | Very fast | Fast |

| Alkyne Substrate | Terminal and Internal | Terminal only | Terminal and Internal |

| Catalyst | None | Copper(I) | Ruthenium |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The potential cytotoxicity of copper catalysts limited the application of CuAAC in living systems. This challenge was elegantly addressed by Carolyn Bertozzi and her group through the development of strain-promoted azide-alkyne cycloaddition (SPAAC). This bioorthogonal reaction does not require a metal catalyst. Instead, it utilizes a cyclooctyne, a highly strained alkyne, which readily reacts with azides at physiological temperatures. The relief of ring strain provides the driving force for the reaction.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Materials:

-

Organic azide (1.0 equiv)

-

Terminal alkyne (1.0-1.2 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium ascorbate (5-10 mol%)

-

Solvent (e.g., t-BuOH/H₂O 1:1, DMSO, DMF)

-

-

Procedure:

-

Dissolve the organic azide and terminal alkyne in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Applications in Drug Discovery and Beyond

The robust and versatile nature of 1,2,3-triazole synthesis has made it an indispensable tool in numerous scientific disciplines.

-

Medicinal Chemistry: The 1,2,3-triazole ring is a common feature in many pharmaceuticals due to its metabolic stability and ability to engage in hydrogen bonding and dipole interactions. It serves as a bioisostere for amide bonds and other functional groups.[8]

-

Bioconjugation: The biocompatibility of CuAAC and the bioorthogonality of SPAAC have revolutionized the labeling and tracking of biomolecules in living systems.

-

Materials Science: The "click" formation of 1,2,3-triazoles is widely used in polymer chemistry for the synthesis of functionalized polymers, dendrimers, and surface modification.

Conclusion and Future Outlook

The journey of 1,2,3-triazole synthesis from its early beginnings to its current status as a cornerstone of modern chemistry is a testament to the power of fundamental mechanistic understanding and the drive for synthetic efficiency. While the Huisgen cycloaddition laid the theoretical groundwork, the development of catalyzed and strain-promoted variants has unlocked its full potential. The ongoing innovation in this field, including the development of new catalysts and bioorthogonal reactions, promises to further expand the applications of this remarkable heterocycle, paving the way for new discoveries in medicine, biology, and materials science.

References

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(11), 633-645. [Link]

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[3][6][9]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057-3064. [Link]

-

Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68. [Link]

-

Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998-15999. [Link]

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046-15047. [Link]

-

Breugst, M., & Reissig, H.-U. (2020). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Angewandte Chemie International Edition, 59(30), 12293-12307. [Link]

-

Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Mechanistic Study of the Azide/Alkyne and Azide/Alkenylamide Cycloadditions. Journal of the American Chemical Society, 127(1), 210-216. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 4. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]

An In-depth Technical Guide to the Physicochemical Properties of 1-phenyl-1H-1,2,3-triazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-phenyl-1H-1,2,3-triazol-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,2,3-triazole core is a well-established pharmacophore known for its metabolic stability and ability to engage in various biological interactions. The addition of a phenyl group at the 1-position and a hydroxyl group at the 4-position introduces specific electronic and steric properties that can modulate the molecule's activity and physicochemical characteristics. A thorough understanding of these properties is crucial for its application in the design and development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, including its synthesis, spectral characteristics, and other relevant data. The information presented herein is intended to serve as a valuable resource for researchers and professionals working with this and related molecular scaffolds.

Synthesis of this compound

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most commonly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction offers high yields, regioselectivity, and tolerance to a wide range of functional groups. For this compound, the synthesis would involve the reaction of phenylazide with an acetylene bearing a hydroxyl group or a precursor that can be readily converted to a hydroxyl group. A common precursor for the "ol" functionality is propargyl alcohol.[2]

Synthetic Pathway

Sources

tautomerism in 4-hydroxy-1,2,3-triazole systems

An In-Depth Technical Guide to Tautomerism in 4-Hydroxy-1,2,3-triazole Systems

Abstract

The 4-hydroxy-1,2,3-triazole scaffold is a versatile and increasingly important heterocyclic system in medicinal chemistry and drug development. Its utility, particularly as a bioisostere of the carboxylic acid functional group, is profoundly influenced by its tautomeric behavior.[1][2][3][4] This dynamic equilibrium between multiple forms dictates the molecule's physicochemical properties, including acidity (pKa), hydrogen bonding capacity, and overall conformation, which are critical for molecular recognition and biological activity. This guide provides a comprehensive technical overview of the tautomeric landscape of 4-hydroxy-1,2,3-triazoles, detailing the structural possibilities, the key factors governing the equilibrium, and the essential experimental and computational methodologies for their characterization. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage a deeper understanding of this scaffold for rational drug design.

Introduction: The Rising Prominence of a Versatile Scaffold

The 1,2,3-triazole ring, once considered primarily a stable linker moiety, has emerged as a privileged structure in modern drug discovery.[5] Its unique electronic properties, metabolic stability, and capacity for forming specific noncovalent interactions have led to its incorporation into numerous therapeutic agents.[5][6][7] The introduction of a hydroxyl group at the 4-position endows the scaffold with acidic properties, allowing it to act as a highly effective bioisostere for carboxylic acids and phenols.[1][2][3] This bioisosteric replacement can enhance membrane permeability, modulate acidity, and introduce novel interaction vectors with biological targets.[2]

However, the 4-hydroxy-1,2,3-triazole system is not a single, static entity. It exists as a mixture of rapidly interconverting tautomers. A thorough understanding of this tautomerism is not merely an academic exercise; it is a prerequisite for successful drug design. The predominant tautomer in a specific environment (e.g., in aqueous solution at physiological pH versus the solid state) will present a different pharmacophore, potentially leading to dramatic differences in binding affinity and efficacy. This guide will dissect the complexities of this tautomeric equilibrium.

The Tautomeric Landscape of 4-Hydroxy-1,2,3-triazoles

Prototropic tautomerism in this system involves the migration of a proton between the oxygen and the various nitrogen atoms of the heterocyclic ring. For a generic N-substituted 4-hydroxy-1,2,3-triazole, several potential tautomers can exist in equilibrium. The primary equilibrium is between the aromatic 4-hydroxy form and non-aromatic keto forms (triazolinones).

The main tautomeric forms include:

-

4-Hydroxy-1H-1,2,3-triazole: The aromatic hydroxy form where the mobile proton resides on the oxygen atom. Depending on the substitution pattern, the other ring proton can be on N1, N2, or N3.

-

1,2,3-Triazolin-4-one: Keto forms where the proton has migrated from the hydroxyl group to one of the ring nitrogens, resulting in a C=O double bond. These are often less stable due to the loss of aromaticity.

The equilibrium between these forms is dynamic and highly sensitive to the surrounding environment and molecular structure.

Caption: General tautomeric equilibria in 4-hydroxy-1,2,3-triazole systems.

Key Factors Influencing Tautomeric Equilibrium

The delicate balance between tautomers is dictated by a combination of intrinsic electronic effects and extrinsic environmental factors.

Substituent Effects

The electronic nature of substituents on the triazole ring significantly impacts the relative stability of the tautomers.

-

N-Substituents: Electron-withdrawing groups on the nitrogen atoms can influence the acidity of the N-H protons, thereby shifting the equilibrium. The position of the substituent (N1 vs. N2) is critical, as it breaks the symmetry of the parent ring and leads to distinct tautomeric preferences.[8][9]

-

C5-Substituents: Groups at the C5 position can modulate the electronic density of the ring and the acidity of the 4-hydroxyl group through inductive and resonance effects.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role in stabilizing or destabilizing different tautomers.

-

Polar Protic Solvents (e.g., Water, Alcohols): These solvents can form hydrogen bonds with both the hydroxy and keto forms, but may preferentially stabilize the more polar tautomer. For the parent 1,2,3-triazole, the 2H-tautomer is favored in aqueous solution.[10][11][12]

-

Aprotic Solvents (e.g., DMSO, Chloroform): The equilibrium in these solvents will be different. DMSO, as a hydrogen bond acceptor, can significantly influence the position of the equilibrium.

Computational studies have shown that accurately modeling the solvent, often by including explicit solvent molecules in addition to a continuum model, is mandatory to reproduce experimental observations.[11]

pH and Acidity (pKa)

The 4-hydroxy-1,2,3-triazole moiety is valued for its tunable acidity. The pKa of the hydroxyl group is a direct reflection of the stability of its conjugate base. This acidity is comparable to that of carboxylic acids, underpinning its use as a bioisostere.

| Compound Derivative | pKa | Context | Reference |

| 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-5-ol | 4.2 | Measured via titration | [13] |

| Various 4-hydroxy-1,2,3-triazoles | 5.14 - 6.21 | Reported for comparison | [13] |

This table highlights the significant acidity of these systems and the potential for tuning this property through substitution. The ability to modulate pKa is a powerful tool for optimizing a drug candidate's pharmacokinetic and pharmacodynamic properties.

Experimental Elucidation of Tautomeric Forms

A multi-technique approach is essential for unambiguously characterizing the tautomeric state of a 4-hydroxy-1,2,3-triazole system in different phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution.[14] By analyzing chemical shifts, coupling constants, and performing variable temperature experiments, one can identify the major tautomer and quantify the equilibrium.[15][16]

Experimental Protocol: ¹H and ¹⁵N NMR for Tautomer Analysis

-

Sample Preparation: Dissolve 5-10 mg of the synthesized 4-hydroxy-1,2,3-triazole derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent is critical as it will influence the equilibrium.

-

¹H NMR Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum. Pay close attention to the chemical shift and line shape of the exchangeable protons (OH, NH). Broad signals often indicate a dynamic equilibrium.

-

If possible, perform low-temperature experiments to "freeze out" the equilibrium, which may result in sharp, distinct signals for each tautomer.

-

-

¹⁵N NMR Acquisition:

-

Acquire a 1D ¹⁵N NMR spectrum or, more practically, a 2D ¹H-¹⁵N HMBC or HSQC experiment.

-

The chemical shifts of the ring nitrogen atoms are highly sensitive to their protonation state and hybridization. Reference ¹⁵N NMR data from computational studies or model compounds can be invaluable for assignment. For example, a pyridinic nitrogen (two-coordinate) will have a significantly different chemical shift from a pyrrolic nitrogen (three-coordinate, protonated).

-

-

Data Analysis:

-

Qualitative: Compare the observed chemical shifts with predicted values from computational models for each possible tautomer.

-

Quantitative: If distinct signals for multiple tautomers are observed (e.g., at low temperature), the relative populations can be determined by integrating the corresponding signals.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the tautomeric form present in the solid state.[17][18] This technique is invaluable for visualizing the precise bonding arrangement and intermolecular interactions, such as hydrogen bonding networks, that stabilize a particular tautomer in the crystal lattice.

Causality Behind Experimental Choice: While NMR reveals the behavior in solution (where biological interactions occur), X-ray crystallography provides a definitive structural snapshot. Comparing the solid-state structure to the solution-state data is crucial. A difference between the two indicates that the tautomeric equilibrium is significantly influenced by solvation and crystal packing forces.

Computational Chemistry

Quantum mechanical calculations are indispensable for predicting the relative stabilities of tautomers and for interpreting experimental data.

Workflow: DFT-Based Tautomer Stability Analysis

-

Structure Generation: Build 3D structures of all plausible tautomers of the target molecule.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable Density Functional Theory (DFT) method (e.g., B3LYP, M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)).

-

Solvent Modeling: Incorporate the effect of a solvent using a continuum model (e.g., PCM, SMD) that matches the experimental conditions. For systems with strong hydrogen bonding, adding a few explicit solvent molecules can provide greater accuracy.[11]

-

Energy Calculation: Calculate the single-point electronic energies and perform frequency calculations to obtain Gibbs free energies (G) for each optimized tautomer. The frequency calculation also confirms that the structures are true minima (no imaginary frequencies).

-

Relative Stability Analysis: The relative population of two tautomers (T1 and T2) can be estimated using the Boltzmann distribution equation based on their calculated free energy difference (ΔG).

Caption: Integrated workflow for the elucidation of tautomerism.

Synthesis of 4-Hydroxy-1,2,3-triazole Systems

Access to these scaffolds is crucial for their study and application. While numerous methods exist for synthesizing 1,2,3-triazoles, specific routes are required to introduce the 4-hydroxy functionality.[6][7][19] A common and effective strategy involves the cycloaddition of an azide with an activated carbonyl compound like a β-ketoester, followed by hydrolysis or other transformations.[13] Another approach involves the reaction of azides with diethyl malonate.[1] The choice of synthetic route can also influence the regioselectivity of N-substitution, providing access to different isomers.[1][2]

Implications for Drug Discovery and Design

A functional understanding of tautomerism in 4-hydroxy-1,2,3-triazoles is critical for their successful application in drug design.

-

Bioisosterism and pKa Control: As a carboxylic acid bioisostere, the triazole's acidity must be finely tuned to match the target receptor's requirements. Shifting the tautomeric equilibrium towards the hydroxy form generally enhances acidity. This allows chemists to optimize interactions with key residues (e.g., arginine, lysine) in a binding pocket.[1][3][4]

-

Hydrogen Bonding Patterns: Each tautomer presents a unique array of hydrogen bond donors and acceptors. The hydroxy tautomer has an acidic OH donor and multiple nitrogen acceptors. A keto tautomer has an NH donor and a carbonyl oxygen acceptor. Rational design requires knowing which "face" of the molecule will be presented to the protein target.

-

Molecular Shape and Conformation: The geometry of the ring and the orientation of its substituents can differ between tautomers, affecting the overall shape of the molecule and its fit within a binding site.

By strategically modifying substituents to control and stabilize a desired tautomeric form, medicinal chemists can optimize potency, selectivity, and pharmacokinetic properties, transforming a promising scaffold into a viable drug candidate.

Conclusion

The tautomerism of 4-hydroxy-1,2,3-triazole systems is a complex but manageable phenomenon. It represents a critical design element that can be harnessed by medicinal chemists to fine-tune the properties of drug candidates. A synergistic approach, combining state-of-the-art spectroscopic techniques like NMR with robust computational modeling, is essential for a complete understanding of the tautomeric preferences of these valuable scaffolds. This knowledge empowers the rational design of next-generation therapeutics by ensuring that the intended pharmacophore is the one that predominates under physiological conditions.

References

-

Pippione, A. C., Dosio, F., Ducime, A., et al. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. Medicinal Chemistry Communication, 6(7). Available at: [Link]

-

Pippione, A. C., Dosio, F., Ducime, A., et al. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. MedChemComm, 6(7), 1295-1305. Available at: [Link]

-

Albert, A., & Taylor, P. J. (1989). The tautomerism of 1,2,3-triazole in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1903-1905. Available at: [Link]

-

Pippione, A. C., et al. (2015). SUPPLEMENTARY INFO Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through. The Royal Society of Chemistry. Available at: [Link]

-

Oziminski, W. P. (2013). Theoretical study on the solvent influence on 1,2,3-triazole tautomeric equilibrium. A comparison of incremental microsolvation and continuum solvation model approaches. Tetrahedron, 69(15), 3197-3205. Available at: [Link]

-

Gomha, S. M., et al. (2022). Triazoles: a privileged scaffold in drug design and novel drug discovery. Chapter in a book. Available at: [Link]

-

Albert, A., & Taylor, P. J. (1989). The tautomerism of 1,2,3-triazole in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988267. Available at: [Link]

-

Mitin, A. V., et al. (2004). Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. The Journal of Physical Chemistry A, 108(48), 10707-10713. Available at: [Link]

-

Wikipedia. (n.d.). 1,2,3-Triazole. In Wikipedia. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). The tautomers of 1,2,3-triazole and 1,2,4-triazole. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. Available at: [Link]

-

Garner, A. L., et al. (2011). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry, 76(15), 6046-6053. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved January 18, 2026, from [Link]

-

Karpińska, G., & Dobrowolski, J. C. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58-67. Available at: [Link]

-

Vashchenko, O. V., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A, 120(51), 10116-10122. Available at: [Link]

-

Come, C., et al. (2018). 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: a novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site. European Journal of Medicinal Chemistry, 158, 311-321. Available at: [Link]

-

Titov, I. Y., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A, 128(17), 3231-3240. Available at: [Link]

-

Vashchenko, O. V., et al. (2016). Substituent Effects on Triazole Tautomerism. The Journal of Physical Chemistry A, 120(51), 10116-10122. Available at: [Link]

-

Blackman, A. G. (1966). Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. UNT Digital Library. Available at: [Link]

-

Sbaraglini, M. L., et al. (2023). 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. Journal of Medicinal Chemistry, 66(21), 14377-14390. Available at: [Link]

-

Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6245. Available at: [Link]

-

Titov, I. Y., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A, 128(17), 3231-3240. Available at: [Link]

-

Frontiers Media. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers in Chemistry. Retrieved January 18, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Substituted 4-hydroxy-1,2,3-triazoles: synthesis , characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: a novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. The tautomerism of 1,2,3-triazole in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Sci-Hub. The tautomerism of 1,2,3-triazole in aqueous solution / Journal of the Chemical Society, Perkin Transactions 2, 1989 [sci-hub.box]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. 1,2,3-Triazole synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-phenyl-1H-1,2,3-triazol-4-ol

Abstract: This guide provides a comprehensive technical overview of the core spectroscopic techniques used to characterize 1-phenyl-1H-1,2,3-triazol-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. A central focus is placed on the critical role of keto-enol tautomerism in understanding the spectral data. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of how to confirm the structure and purity of this versatile molecule.

Introduction: The Chemical Identity and Significance of this compound

This compound is a substituted triazole that serves as a valuable building block in organic synthesis. Its structure, featuring both a phenyl group and a hydroxylated triazole ring, imparts unique chemical properties that are leveraged in the development of novel compounds. The triazole moiety itself is a key component in many pharmacologically active agents, recognized for its role in forming stable, bioactive molecules.[1][2]

The Critical Question of Tautomerism

A defining characteristic of this compound is its existence in a tautomeric equilibrium between the enol (4-hydroxy) form and the keto (4-oxo) form. This equilibrium can be influenced by the physical state (solid vs. solution) and the solvent environment. The co-existence of these two forms is a crucial consideration for spectroscopic analysis, as both tautomers will produce distinct signals.[3] Understanding this dynamic is fundamental to the accurate interpretation of all spectral data.

Caption: Keto-Enol Tautomerism of the target molecule.

A Multi-Technique Approach to Spectroscopic Analysis

No single technique provides a complete structural picture. A logical, integrated workflow utilizing multiple spectroscopic methods is essential for unambiguous characterization.

Caption: Integrated workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.[4] It provides information on the chemical environment, connectivity, and number of different types of protons and carbons.

-

Causality: The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm), while electron-donating groups shield them, moving the signal upfield.[5]

-

Expected Signals:

-

Phenyl Protons: A multiplet or series of multiplets will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm.[6][7] The specific pattern depends on the substitution.

-

Triazole C-H Proton: A singlet is expected for the proton attached to the C5 position of the triazole ring. Its chemical shift can vary but is often found in the δ 5.3-5.9 ppm range.[1]

-

Hydroxyl (O-H) Proton: This signal is a broad singlet due to chemical exchange and hydrogen bonding. Its position is highly variable and depends on the solvent, concentration, and temperature. It may be observed anywhere from δ 4.0 to 12.0 ppm.

-

-

Causality: Similar to ¹H NMR, the chemical shifts of ¹³C nuclei are indicative of their chemical environment. The low natural abundance (1.1%) of the ¹³C isotope means that ¹³C-¹³C coupling is not typically observed.[8]

-

Expected Signals:

-

Phenyl Carbons: Multiple signals will be present in the aromatic region (δ 120-140 ppm).[9]

-

Triazole Carbons: Two distinct signals are expected for the carbons of the triazole ring. The carbon bearing the hydroxyl group (C4) will be significantly downfield.

-

Tautomerism Indicator: The chemical shift of the C4 carbon is a key indicator of the predominant tautomer. In the enol form, it will appear in the δ 140-160 ppm range, while in the keto form (as a C=O group), it would shift further downfield.

-

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound.[10]

-

Dissolution: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. The choice of solvent is critical as it can influence tautomeric equilibrium.[11]

-

Transfer: Filter the solution into a 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal reference (δ 0.00 ppm), though modern spectrometers can reference the residual solvent peak.[4]

-

Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Further 2D experiments like COSY and HSQC can be run to confirm proton-proton and proton-carbon correlations, respectively.[8]

| NMR Data Summary | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) |

| Phenyl Group | 7.0 - 8.0 (multiplet) | 120 - 140 |

| Triazole C5-H | ~5.3 - 5.9 (singlet) | ~120 - 130 |

| Triazole C4-OH | Variable (broad singlet) | ~140 - 160 (enol form) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).

-

Causality: Each type of bond (e.g., O-H, C=O, C=C) vibrates at a characteristic frequency. The presence of a peak in the spectrum at a specific wavenumber (cm⁻¹) indicates the presence of that bond.

-

Expected Absorption Bands:

-

O-H Stretch (Enol Form): A very broad and strong absorption band between 3200-3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.[1]

-

C=O Stretch (Keto Form): If a significant population of the keto tautomer exists, a strong, sharp absorption would be expected around 1660-1700 cm⁻¹.[1]

-

N-H Stretch (Keto Form): The keto tautomer would also feature an N-H bond in the triazole ring, which would show a stretching vibration around 3300-3500 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.[1]

-

Triazole Ring Vibrations: Characteristic bands for the C=N and C-N stretching of the triazole ring are expected between 1300-1600 cm⁻¹.[1][12]

-

-

Crystal Cleaning: Ensure the Attenuated Total Reflectance (ATR) crystal is meticulously cleaned with a suitable solvent (e.g., isopropanol) and dried.[13]

-

Background Scan: Perform a background scan to record the spectrum of the empty accessory, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.[13]

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.[13]

-

Data Acquisition: Collect the spectrum. The resulting data will show absorption as a function of wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[14]

-

Causality: In the mass spectrometer, molecules are ionized and then fragmented. The pattern of fragmentation is characteristic of the molecule's structure. Electrospray Ionization (ESI) is a "soft" ionization technique that often leaves the molecular ion intact, making it ideal for determining molecular weight.[14][15]

-

Expected Results:

-

Molecular Ion: For this compound (C₈H₇N₃O), the expected exact mass is approximately 161.0589 g/mol . In positive-ion ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 162.0667.

-

Fragmentation: The fragmentation of the triazole ring can be complex.[16] Common fragmentation pathways for substituted 1,2,3-triazoles involve the loss of a nitrogen molecule (N₂), leading to a fragment ion [M+H - 28]⁺.[16][17] Other fragments may arise from cleavage of the phenyl group or the hydroxyl group.

-

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent mixture such as acetonitrile/water with 0.1% formic acid.[18]

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[19]

-

Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[18]

-

Data Acquisition: Acquire the mass spectrum, scanning a relevant m/z range (e.g., 50-500). To study fragmentation, tandem MS (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).[18]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. It is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems.

-

Causality: The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones (e.g., π → π* transitions). The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure.[20]

-

Expected Results:

-

Aromatic Transitions: Due to the presence of the phenyl ring and the triazole system, strong absorptions are expected in the UV region. Phenyl-substituted triazoles typically exhibit absorption maxima (λmax) in the range of 250-290 nm.[20] The exact position and intensity of the absorption bands can be influenced by the solvent polarity and the tautomeric form present.[21]

-

-

Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in which the compound is soluble.

-

Sample Preparation: Prepare a dilute solution of the compound with a known concentration. The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.2-1.0 absorbance units).

-

Baseline Correction: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

-

Measurement: Replace the solvent cuvette with a cuvette containing the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

| Spectroscopic Technique | Key Information Provided | Expected Signature for this compound |

| FTIR | Functional Groups | Broad O-H stretch (~3400 cm⁻¹), Aromatic C=C (~1500-1600 cm⁻¹) |

| MS (ESI) | Molecular Weight & Formula | [M+H]⁺ ion at m/z ≈ 162.07 |

| UV-Vis | Electronic Transitions | λmax ≈ 250-290 nm |

Conclusion: The Spectroscopic Fingerprint

The combination of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides a detailed and self-validating "fingerprint" for this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and provide insights into the tautomeric equilibrium. FTIR identifies the key functional groups, particularly the hydroxyl group. Mass spectrometry confirms the molecular weight and elemental composition. Finally, UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. Together, these techniques enable researchers to unambiguously confirm the structure and assess the purity of this important heterocyclic compound, ensuring the integrity of their subsequent research and development efforts.

References

- Benchchem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.

- Kádár, M., et al. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC - NIH.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Unknown. (n.d.). Sample preparation for FT-IR.

- Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR?.

- ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?.

- Unknown. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.

- ResearchGate. (2025, August 6). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil.

-

MDPI. (n.d.). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][10][18][22]triazoles. Retrieved from

- Unknown. (n.d.). Supporting Information.

- Chemistry LibreTexts. (2022, July 20). The 1H-NMR experiment.

- Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.

- ResearchGate. (n.d.). UV–Vis (A–C) and fluorescence spectra (D–F) of triazoles 5b–e,i in....

- ResearchGate. (2025, December 22). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti.

- MSU chemistry. (n.d.). NMR Spectroscopy.

- Benchchem. (n.d.). Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide.

- PubMed Central. (2025, November 24). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis.

- Scribd. (n.d.). 1H-NMR Organic Structure Guide.

- Unknown. (2024, December 15). Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol.

- Wikipedia. (n.d.). Electrospray ionization.

- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Mass spectra of 1,2,3-triazoles.

- Frontiers. (n.d.). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals.

-

PubMed. (n.d.). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][10][18]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). Retrieved from

- ResearchGate. (n.d.). Fig. S23 1 H NMR of 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole.

- National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.

- PubMed Central. (2023, January 18). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.

Sources

- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. scribd.com [scribd.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. dspace.ncl.res.in [dspace.ncl.res.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 15. Frontiers | Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals [frontiersin.org]

- 16. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 17. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. eng.uc.edu [eng.uc.edu]

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of 1-Phenyl-1H-1,2,3-triazol-4-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, valued for its stability and its role as a versatile pharmacophore. The introduction of a hydroxyl group at the 4-position endows the scaffold with unique properties, notably the ability to act as a bioisostere for carboxylic acids, enhancing its potential in drug design. Understanding the precise three-dimensional arrangement of these molecules is paramount to predicting and refining their interactions with biological targets. This guide provides an in-depth exploration of the synthesis, characterization, and, most critically, the single-crystal X-ray crystallographic analysis of 1-aryl-1H-1,2,3-triazol-4-ol derivatives. By dissecting the molecular geometry and the intricate network of intermolecular forces that govern the solid state, we reveal the structural logic that dictates the behavior of this important class of compounds.

The Rationale: Why 4-Hydroxytriazoles are a Focus in Drug Discovery

The 1,2,3-triazole moiety is a highly stable, aromatic heterocycle that has become a privileged structure in drug discovery, appearing in anticancer, antiviral, and antimicrobial agents.[1][2] Its stability arises from the delocalization of six π-electrons across the five-membered ring.[3] The synthetic accessibility of 1,4-disubstituted 1,2,3-triazoles, largely due to the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," has made this scaffold a favorite among medicinal chemists.[3]

The focus of this guide, the 4-hydroxy-1,2,3-triazole system, represents a significant evolution of this scaffold. The hydroxyl group, with its acidic proton, allows the molecule to mimic the hydrogen bonding capabilities and pKa of a carboxylic acid group. This makes it a valuable bioisostere—a functional group replacement that retains biological activity while potentially improving physicochemical properties like cell permeability and metabolic stability.[2] Elucidating the crystal structure is therefore not merely an academic exercise; it is a critical step in rational drug design, providing a precise atomic-level map of the molecule's shape, polarity, and, crucially, its hydrogen-bonding potential.

Synthesis and Characterization: From Precursors to Purified Crystals

The synthesis of 1-aryl-4-hydroxytriazoles is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield, which are prerequisites for successful crystallization. The following protocol details a representative synthesis based on established methodologies.

Detailed Experimental Protocol: Synthesis of a Representative 1-Aryl-4-hydroxytriazole Derivative

This protocol outlines the synthesis of a model compound, which serves as a basis for understanding the general synthetic strategy.

Step 1: Synthesis of the Aryl Azide Precursor

-

Rationale: The aryl azide is a key component for the cycloaddition reaction. It is typically generated in situ from the corresponding aniline for safety reasons, as organic azides can be explosive.

-

Procedure:

-

Dissolve the desired aryl amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

To this cold solution, add a solution of sodium azide (1.2 eq) in water. Stir for 1 hour at 0-5 °C. The resulting aryl azide is typically used immediately in the next step without further purification.[2]

-

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Rationale: This "click" reaction efficiently and regioselectively forms the 1,4-disubstituted 1,2,3-triazole ring. An alkyne bearing a group that can be converted to a hydroxyl group is used.

-

Procedure:

-

In a flask, dissolve the chosen alkyne (e.g., ethyl propiolate) (1.0 eq) in a solvent mixture such as t-butanol and water (1:1).[4]

-

Add the freshly prepared aryl azide solution.

-

Add the copper catalyst, typically copper(II) sulfate pentahydrate (0.05 eq), and a reducing agent, sodium ascorbate (0.1 eq), to generate the active Cu(I) species in situ.[4]

-

Stir the reaction mixture vigorously at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting materials.

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 3: Hydrolysis to the 4-Hydroxytriazole

-

Rationale: If a precursor like an ester was used, a final hydrolysis step is needed to reveal the hydroxyl group.

-

Procedure:

-

Dissolve the crude triazole ester in a suitable solvent (e.g., ethanol).

-

Add an aqueous solution of a base, such as sodium hydroxide, and heat the mixture to reflux.

-

Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the 4-hydroxytriazole product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Characterization

The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques before proceeding to crystallization.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the phenyl ring, the triazole C5-H proton, and a broad singlet for the O-H proton. |

| ¹³C NMR | Resonances for the carbons of the phenyl and triazole rings. |

| FT-IR | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration. |

| Mass Spec. | The molecular ion peak corresponding to the calculated mass of the target compound. |

Crystallographic Analysis: Unveiling the Supramolecular Architecture

The ultimate goal is to obtain a single crystal suitable for X-ray diffraction, which provides an unambiguous determination of the molecular structure and its packing in the solid state.[5]

Workflow for Crystallographic Analysis

Sources

A Technical Guide to the Solubility and Stability of 1-Phenyl-1H-1,2,3-triazol-4-ol for Pharmaceutical Development

Abstract

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and role as a pharmacophore.[1][2] This guide provides an in-depth analysis of 1-phenyl-1H-1,2,3-triazol-4-ol (CAS: 90004-10-7, Formula: C₈H₇N₃O), a representative member of this class.[3][4] We will dissect the critical physicochemical properties of solubility and stability, which are paramount for the successful transition of any chemical entity from discovery to a viable drug product. This document furnishes researchers, scientists, and drug development professionals with the theoretical underpinnings, field-proven experimental protocols, and analytical strategies required for a comprehensive characterization, emphasizing the causality behind methodological choices to ensure robust and reliable data generation.

The Decisive Influence of Tautomerism on Physicochemical Properties

A foundational characteristic of 4-hydroxytriazoles is their existence in a state of tautomeric equilibrium. The compound this compound is not a single, static structure but rather an equilibrium between the 'enol' (triazol-4-ol) form and its 'keto' (triazol-4-one) tautomer. This equilibrium is not merely an academic curiosity; it is a critical determinant of the molecule's behavior.

The keto-enol tautomerization involves the migration of a proton and the shifting of double bonds.[5] The ratio of these tautomers is highly dependent on the environment, particularly the solvent's polarity and hydrogen-bonding capability.[6]

-

In Polar Protic Solvents (e.g., Water, Ethanol): These solvents can engage in hydrogen bonding with both the keto and enol forms, often favoring the more polar keto tautomer.

-

In Non-Polar Aprotic Solvents (e.g., Chloroform, Toluene): The enol form can be stabilized through intramolecular hydrogen bonding, potentially increasing its relative population.[6][7]

This dynamic equilibrium directly impacts solubility, as the two forms possess different polarities, dipole moments, and hydrogen bonding potentials. It also affects stability, as the reactivity of a C=C-OH (enol) system differs significantly from that of a C=O (keto) system. Any comprehensive study must, therefore, acknowledge and account for this tautomerism.

Caption: Keto-Enol equilibrium of the title compound.

Solubility Profiling: A Quantitative Approach

Solubility is a gatekeeper property in drug development, dictating bioavailability and formulation feasibility. The polar triazole ring generally imparts aqueous solubility, while the phenyl group adds lipophilicity.[8] The overall solubility is a balance of these features, modulated by the tautomeric equilibrium.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining thermodynamic solubility. The core principle is to allow excess solid to equilibrate with a solvent, creating a saturated solution whose concentration is then measured.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg, accurately weighed) to a known volume of the test solvent (e.g., 1 mL) in a glass vial. The presence of undissolved solid is essential.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator. Equilibration time is critical; a minimum of 48 hours is recommended to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Centrifuge the samples (e.g., at 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method (as described in Section 4.4). Calculate the original concentration in the supernatant to determine the solubility.

Data Presentation: Solubility in Common Solvents

Quantitative solubility data is best presented in a tabular format for clear comparison. The following table provides representative data.

| Solvent System | Type | Expected Solubility (mg/mL) at 25°C |

| Water (pH 7.4 Buffer) | Polar Protic | 1.5 - 5.0 |

| Ethanol | Polar Protic | 20 - 50 |

| Acetonitrile | Polar Aprotic | 10 - 25 |

| Acetone | Polar Aprotic | > 50 |

| Dichloromethane (DCM) | Non-Polar Aprotic | 1.0 - 5.0 |

| Toluene | Non-Polar | < 0.5 |

Stability Assessment and Degradation Pathway Elucidation

Understanding a molecule's intrinsic stability is crucial for determining storage conditions, shelf-life, and potential liabilities. The 1,2,3-triazole ring is known to be robust and generally resistant to metabolic degradation.[1] However, forced degradation (or stress testing) studies are mandated by regulatory bodies like the ICH to identify likely degradation products and establish the stability-indicating nature of analytical methods.[9][10]

Forced Degradation Workflow

A systematic approach is required to evaluate stability under various stress conditions. The goal is to achieve 5-20% degradation, which is sufficient to detect and identify degradants without generating secondary or unrealistic products from over-stressing.[9]

Caption: Workflow for a comprehensive forced degradation study.

Detailed Stress Condition Protocols

The following protocols are based on standard industry practices and regulatory guidelines.[11][12]

-

Acidic Hydrolysis:

-

Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl.

-

Incubate at 60°C, withdrawing aliquots at time points (e.g., 2, 8, 24 hours).

-

Neutralize aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis. Causality: This condition tests for liability to acid-catalyzed reactions, such as hydrolysis of potential functional groups or ring cleavage under harsh conditions.

-

-

Basic Hydrolysis:

-

Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH.

-

Incubate at 60°C, withdrawing and neutralizing aliquots with 0.1 M HCl at set time points. Causality: Evaluates susceptibility to base-catalyzed degradation, which can be relevant for formulation with basic excipients.

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent and treat with 3% hydrogen peroxide.

-

Maintain at room temperature, protected from light, for up to 24 hours.

-

Quench the reaction if necessary (e.g., with sodium bisulfite) before analysis. Causality: Simulates degradation from atmospheric oxygen or peroxide-containing excipients. Aromatic rings and heteroatoms can be susceptible.[13]

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven for 7 days.

-

Periodically remove samples, dissolve in a suitable solvent, and analyze. Causality: Determines the intrinsic thermal stability of the solid form, which is critical for manufacturing (e.g., drying) and storage.

-

-

Photostability:

-

Expose both solid and solution samples to controlled light exposure as per ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

-

Analyze the exposed samples against a dark control stored under the same conditions. Causality: Identifies light sensitivity, which informs packaging requirements (e.g., amber vials, blister packs).

-

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the active ingredient's concentration due to degradation.

Recommended Method: HPLC-UV

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV Diode Array Detector (DAD) scanning from 200-400 nm, with quantification at a wavelength maximum (e.g., ~260 nm).

-

Validation: The method is validated by demonstrating specificity (baseline separation of the main peak from all degradant peaks and excipients), linearity, accuracy, and precision. Peak purity analysis using the DAD is essential to confirm that the main peak is spectrally pure in stressed samples.

Proposed Degradation Pathways

Based on the known chemistry of substituted triazoles and phenyl rings, degradation is more likely to occur on the substituents rather than the stable triazole core.[13]

Caption: Proposed degradation pathways for the title compound.

Structural Elucidation: The identity of significant degradation products (>0.1%) must be confirmed. High-Resolution Mass Spectrometry (LC-MS/MS) is the primary tool for this, providing accurate mass data to determine elemental composition and fragmentation patterns to elucidate the structure.[14]

Conclusion

A thorough understanding of the solubility and stability of this compound is not optional but essential for its advancement in the drug development pipeline. This guide has established that the compound's keto-enol tautomerism is a central feature governing its behavior. We have provided robust, detailed protocols for quantifying its solubility via the shake-flask method and assessing its stability through a comprehensive forced degradation study aligned with regulatory expectations. The outlined analytical strategy, centered on a stability-indicating HPLC method and supported by LC-MS for structural elucidation, provides a complete framework for characterization. By applying these principles and methodologies, development teams can build a robust data package, enabling rational formulation design, defining appropriate storage and handling procedures, and ensuring the quality and safety of the potential therapeutic agent.

References

- Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. (n.d.). ACS Agricultural Science & Technology.

- Ultrafast Method for Simultaneous Measurement of Triazole Antifungals in Human Serum Using Online SPE/MS/MS. (n.d.). Agilent Technologies.

- Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (n.d.).

- A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds. (n.d.). BenchChem.

- Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. (2015). Agilent.

- Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a b

- Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. (n.d.).

- Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26. (2016).

- Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. (n.d.).

- Forced Degrad

- Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. (2021). PubMed Central.

- A Brief Study on Forced Degradation Studies with Regul

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.

- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.

- Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry.

- Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (2011). American Journal of Chemistry.

- This compound | CAS 90004-10-7. (n.d.). AMERICAN ELEMENTS.

- 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases. (2014).

- Keto-Enol Tautomerism: Key Points. (2022). Master Organic Chemistry.

- 22.1: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts.

- Keto Enol Tautomerism - Acidic & Basic Conditions. (2016). YouTube.

- Solubility of 1 H -1,2,4Triazole in Ethanol, 1Propanol, 2Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. (2014).

- 1H-1,2,3-Triazole. (2020). American Chemical Society.

- 90004-10-7(this compound) Product Description. (n.d.). ChemicalBook.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. acs.org [acs.org]

- 3. americanelements.com [americanelements.com]

- 4. 90004-10-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajrconline.org [ajrconline.org]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. ijisrt.com [ijisrt.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Unveiled Reactivity of the 4-Hydroxy-1,2,3-Triazole Core: A Technical Guide for Drug Discovery

Abstract

The 4-hydroxy-1,2,3-triazole scaffold has emerged as a compelling structural motif in medicinal chemistry, offering a unique combination of physicochemical properties that make it an attractive bioisosteric replacement for carboxylic acids and a versatile platform for scaffold hopping.[1][2] This in-depth technical guide provides a comprehensive exploration of the fundamental reactivity of the 4-hydroxy-1,2,3-triazole core. We will delve into its synthesis, tautomeric nature, and key chemical transformations, including the Dimroth rearrangement, N- and O-alkylation, and its behavior in electrophilic and nucleophilic reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical biology of this promising heterocyclic system.

Introduction: The Rise of a Versatile Scaffold

The 1,2,3-triazole ring, a five-membered heterocycle containing three nitrogen atoms, is a cornerstone in the development of a wide array of pharmaceuticals, agrochemicals, and materials.[3][4] Its appeal lies in its metabolic stability, capacity for hydrogen bonding, and dipole moment, which facilitate strong interactions with biological targets.[3] The introduction of a hydroxyl group at the 4-position endows the triazole core with acidic properties, allowing it to serve as a non-classical bioisostere of the carboxylic acid moiety, a common functional group in many bioactive molecules.[1][2] Understanding the inherent reactivity of this core is paramount for its strategic deployment in drug design and optimization.

Synthesis of the 4-Hydroxy-1,2,3-Triazole Core

The construction of the 4-hydroxy-1,2,3-triazole ring system is most commonly achieved through a 1,3-dipolar cycloaddition reaction, a cornerstone of click chemistry.[3][5] A prevalent and robust method involves the reaction of an organic azide with an activated methylene compound, such as diethyl malonate.

A representative synthetic workflow for accessing N-substituted 4-hydroxy-1,2,3-triazoles is depicted below.[1][2] This multi-step process allows for the controlled introduction of substituents on the nitrogen atoms of the triazole ring, enabling a systematic exploration of the chemical space around the core.

Caption: Generalized synthetic workflow for N-substituted 4-hydroxy-1,2,3-triazoles.

Experimental Protocol: Synthesis of Ethyl 1-benzyl-4-hydroxy-1H-1,2,3-triazole-5-carboxylate

This protocol is adapted from established literature procedures.[1][2]

-

Cycloaddition: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl malonate. Stir the mixture at room temperature, then add benzyl azide. Reflux the reaction mixture until completion (monitored by TLC).

-

Work-up: After cooling, pour the reaction mixture into ice-water and acidify with a mineral acid (e.g., HCl). The precipitated product is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired ethyl 1-benzyl-4-hydroxy-1H-1,2,3-triazole-5-carboxylate.

Tautomerism and Acidity: A Duality of Character

The 4-hydroxy-1,2,3-triazole core exists as a mixture of tautomers in solution. The position of the proton on the heterocyclic ring can vary, leading to different N-H tautomers, in addition to the O-H tautomer. The equilibrium between these forms is influenced by the solvent, temperature, and the nature of the substituents on the ring.

Caption: Tautomeric forms of the 4-hydroxy-1,2,3-triazole core.

The hydroxyl group imparts acidic character to the molecule. The pKa of the 4-hydroxy-1,2,3-triazole core is sensitive to the substitution pattern on the nitrogen atoms. This tunability of acidity is a key feature that can be exploited in drug design to modulate the ionization state of a molecule at physiological pH.

| Compound (Isomer) | Substituent (R) | pKa |

| 1-substituted | Methyl | 6.21 |

| 1-substituted | Benzyl | 6.22 |

| 2-substituted | Methyl | 5.14 |

| 2-substituted | Benzyl | 5.14 |

| 3-substituted | Methyl | 5.54 |

| 3-substituted | Benzyl | 5.38 |

| Table 1: Experimentally determined pKa values for N-substituted 4-hydroxy-1,2,3-triazole isomers. Data sourced from Pippione et al., 2015.[1] |

Fundamental Reactivity

The reactivity of the 4-hydroxy-1,2,3-triazole core is a product of the interplay between the electron-donating hydroxyl group and the electron-deficient triazole ring. This leads to a rich and nuanced chemical behavior.

N-Alkylation vs. O-Alkylation: A Matter of Regioselectivity

Alkylation is a fundamental transformation for modifying the scaffold and exploring structure-activity relationships. The 4-hydroxy-1,2,3-triazole anion can undergo alkylation at either the oxygen or the nitrogen atoms. The regioselectivity of this reaction is influenced by the reaction conditions, including the nature of the alkylating agent, the base, and the solvent.

Generally, N-alkylation is favored, and in the case of an unsubstituted N-H triazole, a mixture of N-1 and N-2 alkylated products is often observed. The steric hindrance and the electronic nature of the substituents on the triazole ring can influence the ratio of the resulting isomers. O-alkylation can be promoted under specific conditions, often using harder alkylating agents.

Caption: Competing N- and O-alkylation pathways of the 4-hydroxy-1,2,3-triazole core.

The Dimroth Rearrangement: A Ring Metamorphosis